molecular formula C25H27NO7 B11206668 Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206668
M. Wt: 453.5 g/mol
InChI Key: PNWPDTTZHOBUIJ-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness

Dimethyl 1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO7/c1-29-18-8-6-7-17(12-18)23-19(24(27)32-4)14-26(15-20(23)25(28)33-5)13-16-9-10-21(30-2)22(11-16)31-3/h6-12,14-15,23H,13H2,1-5H3

InChI Key

PNWPDTTZHOBUIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)OC)OC

Origin of Product

United States

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